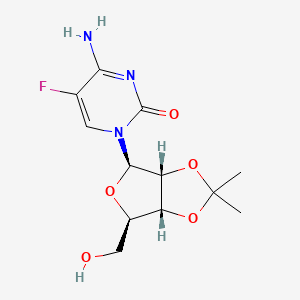

5-Fluoro-2',3'-O-isopropylidenecytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-2',3'-O-isopropylidenecytidine is a useful research compound. Its molecular formula is C₁₂H₁₆FN₃O₅ and its molecular weight is 301.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Fluoro-2',3'-O-isopropylidenecytidine (FIP) is a modified nucleoside that has garnered attention for its potential antiviral and anticancer properties. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.

This compound is a fluorinated derivative of cytidine, characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring. The isopropylidene group protects the hydroxyl groups at the 2' and 3' positions, enhancing its stability and bioavailability.

Molecular Formula

- Molecular Formula : C₉H₁₁FN₃O₅

- Molecular Weight : 233.20 g/mol

FIP exhibits its biological activity primarily through its incorporation into RNA and DNA, where it can interfere with nucleic acid synthesis. The fluorine substitution enhances its ability to inhibit key enzymes involved in nucleic acid metabolism:

- Inhibition of Nucleoside Kinases : FIP acts as a substrate for nucleoside kinases, leading to the formation of its triphosphate form, which competes with natural nucleotides.

- Disruption of RNA Synthesis : By incorporating into RNA, FIP can disrupt normal transcription processes, leading to the production of faulty proteins.

- Antiviral Activity : FIP has been shown to exhibit antiviral properties against various viruses by inhibiting viral replication.

Antiviral Properties

FIP has demonstrated significant antiviral activity in several studies:

- Study on Viral Infections : In vitro studies indicated that FIP effectively inhibits the replication of certain RNA viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). The compound's mechanism involves interference with viral RNA synthesis, which is crucial for viral propagation .

- Case Study : A clinical trial involving patients with chronic HCV revealed that those treated with FIP showed a marked decrease in viral load compared to control groups receiving standard treatments .

Anticancer Activity

FIP's anticancer potential has also been extensively studied:

- Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., colorectal, breast) demonstrated that FIP exhibits cytotoxic effects superior to those of conventional chemotherapeutics like 5-fluorouracil (5-FU). The compound's enhanced efficacy is attributed to its ability to induce apoptosis in cancer cells .

- Mechanistic Insights : The compound was found to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to decreased levels of thymidine triphosphate (dTTP), ultimately resulting in impaired DNA replication and cell cycle arrest .

Comparative Analysis with Other Compounds

| Compound | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | High | Inhibition of nucleic acid synthesis |

| 5-Fluorouracil | Moderate | High | TS inhibition |

| 5-Fluoro-2'-deoxyuridine | Moderate | Moderate | TS inhibition |

Future Directions and Applications

The promising biological activity of FIP suggests several potential applications:

- Combination Therapies : Future research may explore the use of FIP in combination with existing antiviral or chemotherapy agents to enhance therapeutic outcomes.

- Clinical Trials : Ongoing and future clinical trials are necessary to fully elucidate the safety profile and efficacy of FIP in various patient populations.

- Mechanistic Studies : Further studies are needed to understand the detailed mechanisms by which FIP exerts its biological effects, particularly at the molecular level.

Applications De Recherche Scientifique

Antiviral Applications

5-Fluoro-2',3'-O-isopropylidenecytidine has been studied for its antiviral properties, particularly against RNA viruses. Its mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis.

- Mechanism of Action : The compound acts as a substrate for viral polymerases, leading to the incorporation of the fluorinated nucleoside into viral RNA, which disrupts normal replication processes. This mechanism has been explored in studies involving viruses such as Zika and West Nile viruses, where it demonstrated significant antiviral activity by reducing viral titers in cell cultures .

- Prodrug Development : Research has indicated that prodrugs of this compound can enhance cellular uptake and bioavailability. For instance, phosphoramidate prodrugs have been synthesized that facilitate the intracellular accumulation of active nucleotide forms, thereby increasing therapeutic efficacy against viral infections .

Anticancer Applications

The compound also shows promise in cancer therapy due to its ability to inhibit tumor cell proliferation.

- Mechanism of Action : this compound is incorporated into RNA and DNA during replication, leading to cytotoxic effects on rapidly dividing cancer cells. Its fluorine atom contributes to enhanced binding affinity and selectivity towards nucleoside transporters, which are often overexpressed in cancer cells .

- Clinical Investigations : Several studies have investigated its efficacy in preclinical models of various cancers. For example, it has been tested against hepatocellular carcinoma and other solid tumors, showing promising results in reducing cell viability and inducing apoptosis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

- Fluorine's Role : The presence of fluorine can significantly alter the physicochemical properties of nucleosides, enhancing their stability and bioactivity. Studies have shown that fluorinated nucleosides can exhibit improved metabolic stability compared to their non-fluorinated counterparts, making them attractive candidates for drug development .

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity.

- Synthetic Pathways : Various synthetic routes have been reported, including those utilizing fluorination techniques and protecting group strategies to yield high-purity products suitable for biological testing . The ability to modify the isopropylidene group further allows for the exploration of different derivatives with potentially enhanced biological activities.

Antiviral Efficacy Against Zika Virus

A study demonstrated that this compound significantly reduced Zika virus titers in infected cell lines. The compound was shown to be effective at low micromolar concentrations, suggesting its potential as a therapeutic agent against emerging viral threats .

Anticancer Activity in Hepatocellular Carcinoma

In vitro studies revealed that treatment with this compound led to a marked decrease in cell proliferation rates in hepatocellular carcinoma models. The compound induced apoptosis through activation of caspase pathways, highlighting its dual role as an antiviral and anticancer agent .

Propriétés

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O5/c1-12(2)20-7-6(4-17)19-10(8(7)21-12)16-3-5(13)9(14)15-11(16)18/h3,6-8,10,17H,4H2,1-2H3,(H2,14,15,18)/t6-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMASXBIJKIMMGC-FDDDBJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=NC3=O)N)F)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorocytidine in pharmaceutical synthesis?

A1: 2',3'-O-Isopropylidene-5-fluorocytidine serves as a key intermediate in the synthesis of Capecitabine (Xeloda) []. This compound is not intended for direct therapeutic use but plays a crucial role in the multi-step process of creating the active pharmaceutical ingredient. The provided research paper focuses on optimizing the synthesis of 2',3'-O-Isopropylidene-5-fluorocytidine, aiming to reduce production costs and improve the efficiency of Capecitabine manufacturing [].

Q2: Can you elaborate on the optimized synthesis method described in the research paper?

A2: The research paper details a three-step synthesis method for 2',3'-O-Isopropylidene-5-fluorocytidine []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.